(S)-普拉克索匹克-d5 二盐酸盐

描述

Pramipexole dihydrochloride is a non-ergot dopamine agonist indicated for the treatment of Parkinson’s disease and moderate-to-severe primary Restless Legs Syndrome . It is a tablet form medication under the drug class of Dopaminergic antiparkinsonism agents .

Synthesis Analysis

A new chemoenzymatic method has been developed for the synthesis of (S)- and ®-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide, two key synthons for the preparation of (S)-pramipexole .Molecular Structure Analysis

While specific molecular structure analysis for (S)-Pramipexole-d5 Dihydrochloride was not found, similar compounds have been analyzed using techniques such as DFT-optimized (blue), local-minimum (orange), and global minimum (purple) conformations of the cation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds like (S)-Pramipexole-d5 Dihydrochloride often involve complex processes. For example, the synthesis of piperazines, a common nitrogen heterocycle in drug discovery, has seen major advances in the C–H functionalization of the carbon atoms of the piperazine ring .科学研究应用

普拉克索匹克与多巴胺受体的结合与激活

- 普拉克索匹克对多巴胺 D2 样受体(特别是 D3 受体)显示出很高的亲和力 (Mierau 等人,1995)。这种选择性可以解释其在药理学特征中有效的自体受体偏好。

神经保护作用

- 普拉克索匹克已在体外和体内显示出神经保护作用。这些作用部分归因于 D2 和 D3 受体的刺激、氧化反应的抑制和神经营养因子的产生 (Danzeisen 等人,2006)。

帕金森病中的电生理测定

- 该药物与麦角多巴胺受体激动剂不同,因为它对刺激多巴胺受体具有更高的功效,如电生理学测定中所示 (Piercey 等人,1996)。

对多巴胺、去甲肾上腺素和血清素神经元的影响

- 普拉克索匹克的持续给药会改变大鼠大脑中多巴胺、去甲肾上腺素和血清素神经元的自发放电,影响与抑郁相关的递质传递 (Chernoloz 等人,2009)。

合成与表征

- 研究重点是普拉克索匹克二盐酸盐的合成及其结构表征,表明其在各种条件下的稳定性 (袁恒,2014;Łaszcz 等人,2010) (Łaszcz 等人,2010)。

新型合成方法

- 已经开发出用于合成普拉克索匹克及其药用可接受盐的创新且可扩展的过程 (Živec 等人,2010)。

药理学特征

- 普拉克索匹克的药理学特征包括其在治疗帕金森病中的应用、其对 D3 受体的选择性亲和力以及在临床和实验系统中的各种神经保护作用 (Kohno 和 Takeuchi,2004)。

药代动力学评价

- 已经评估了普拉克索匹克的药代动力学特征,突出了其吸收、分布、代谢和排泄,这有利于帕金森病和不安腿综合征患者 (Antonini 和 Calandrella,2011)。

作用机制

Target of Action

(S)-PraMipexole-d5 Dihydrochloride is a non-ergot dopamine agonist . Its primary targets are the dopamine receptors, specifically the D2 subfamily of dopamine receptors . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain.

Mode of Action

(S)-PraMipexole-d5 Dihydrochloride interacts with its targets by binding to the D2, D3, and D4 dopamine receptors . By binding to these receptors, it stimulates dopamine activity on the nerves of the striatum and substantia nigra, which are areas of the brain involved in movement and reward.

Biochemical Pathways

The biochemical pathways affected by (S)-PraMipexole-d5 Dihydrochloride are primarily those involving dopamine signaling. By acting as an agonist at dopamine receptors, it enhances dopaminergic transmission in the brain. This can lead to downstream effects such as improved motor control and reduced symptoms of Parkinson’s disease .

Result of Action

The molecular and cellular effects of (S)-PraMipexole-d5 Dihydrochloride’s action include enhanced dopaminergic signaling in the brain. This can lead to improved motor control and a reduction in the symptoms of conditions like Parkinson’s disease and Restless Legs Syndrome .

安全和危害

属性

IUPAC Name |

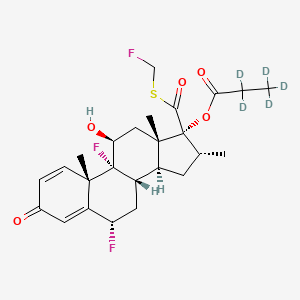

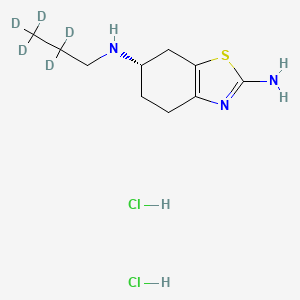

(6S)-6-N-(2,2,3,3,3-pentadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1/i1D3,2D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNWXHSYPXQFSK-DTYNNZMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-PraMipexole-d5 Dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)

![Ethanone, 1-(7-azabicyclo[2.2.1]hept-5-en-2-yl)-, exo- (9CI)](/img/no-structure.png)